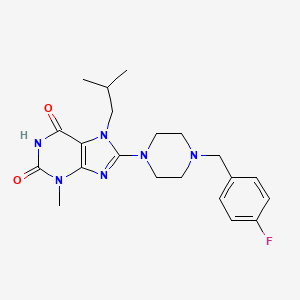

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

説明

This purine-2,6-dione derivative is characterized by a 4-fluorobenzyl-substituted piperazine moiety at position 8, an isobutyl group at position 7, and a methyl group at position 2. The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

特性

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFNALINHNGKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.93 g/mol. The structure features a purine core substituted with a piperazine moiety and a fluorobenzyl group, which are believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the notable activities of derivatives containing the 4-fluorobenzylpiperazine moiety is their inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Research indicates that compounds similar to 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione demonstrate competitive inhibition against TYR from Agaricus bisporus.

Table 1: Inhibition Potency of Related Compounds

| Compound Structure | IC50 (μM) | Relative Activity |

|---|---|---|

| Kojic Acid | 17.76 | Reference |

| Compound 26 | 0.18 | ~100-fold more active than Kojic Acid |

| Compound 9 | 40.43 | Least effective |

This data highlights the potential of these compounds as therapeutic agents for hyperpigmentation disorders due to their significant inhibitory effects on TYR without cytotoxicity to B16F10 cells .

The mechanism by which 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves interaction with specific molecular targets:

- Enzymatic Interaction : The compound may inhibit enzymatic activity through competitive binding to the active site of TYR.

- Receptor Modulation : It could bind to various receptors influencing cellular signaling pathways.

- Nucleic Acid Interaction : Potential intercalation with DNA or RNA could affect gene expression and cellular function.

Case Studies

In a study evaluating the pharmacological properties of related compounds, it was found that those containing the 4-fluorobenzylpiperazine fragment exhibited promising results as tyrosinase inhibitors. The kinetic studies demonstrated that these compounds were competitive inhibitors, with detailed analysis revealing their binding affinities and mechanisms through Lineweaver-Burk plots .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share core structural features (purine-2,6-dione scaffold with piperazine substitutions) but differ in substituents, leading to variations in pharmacological activity, selectivity, and physicochemical properties.

Piperazine-Substituted Purine-Dione Derivatives

Functional Group Variations and Activity

- Piperazine Modifications: The 4-fluorobenzyl group in the target compound may enhance dopamine D4 receptor affinity compared to non-fluorinated analogs like 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purin-2,6-dione .

Position 7 Substituents :

- Isobutyl (target compound) vs. benzyl (e.g., ): Isobutyl groups may reduce steric hindrance, favoring receptor binding. Benzyl-substituted analogs (e.g., compound 21 in ) exhibit mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity and antidepressant-like effects .

- Chlorobenzyl (): The electron-withdrawing chlorine atom increases metabolic stability but may reduce receptor selectivity compared to fluorine .

Receptor Selectivity and Binding

- Serotonin Receptors: Analogs like 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () show 5-HT1A/5-HT2A/5-HT7 polypharmacology, whereas the target compound’s isobutyl group may favor selectivity for specific subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。